An In-depth Technical Guide to N-(4-Aminophenyl)-4-(pentyloxy)benzamide: Properties, Synthesis, and Potential Applications in Drug Discovery
An In-depth Technical Guide to N-(4-Aminophenyl)-4-(pentyloxy)benzamide: Properties, Synthesis, and Potential Applications in Drug Discovery
Abstract
N-(4-Aminophenyl)-4-(pentyloxy)benzamide is a member of the N-arylbenzamide class of compounds, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and an exploration of its potential applications in drug development, particularly in the context of kinase inhibition. Drawing upon established methodologies for analogous compounds, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the N-Arylbenzamide Scaffold
The N-arylbenzamide motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid, planar structure, coupled with the ability to participate in hydrogen bonding and hydrophobic interactions, makes it an ideal scaffold for targeting various protein-protein interactions and enzyme active sites. Derivatives of this class have shown promise as inhibitors of critical cellular targets, including Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease, and Signal Transducer and Activator of Transcription 3 (STAT3), a crucial node in cancer signaling pathways[1][2].
N-(4-Aminophenyl)-4-(pentyloxy)benzamide, with its terminal primary amine and a lipophilic pentyloxy chain, presents a unique combination of features that can be exploited for targeted drug design. The primary amine offers a site for further derivatization to enhance target engagement or modulate pharmacokinetic properties, while the pentyloxy group can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.
Physicochemical Properties
While experimental data for N-(4-Aminophenyl)-4-(pentyloxy)benzamide is not extensively available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Rationale |
| IUPAC Name | N-(4-aminophenyl)-4-(pentyloxy)benzamide | Chemicalize |
| CAS Number | 1020056-34-1 | [3] |
| Molecular Formula | C₁₈H₂₂N₂O₂ | [3] |
| Molecular Weight | 298.38 g/mol | [3] |
| Appearance | Predicted to be a white to off-white solid | Based on similar N-arylbenzamides |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-200 °C. | Based on melting points of similar N-arylbenzamides. |
| Boiling Point | Not experimentally determined. Predicted to be > 400 °C. | High molecular weight and hydrogen bonding capability suggest a high boiling point. |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water. | The solubility of the related 4-aminobenzamide has been studied in various solvents, showing good solubility in polar organic solvents.[4][5] The pentyloxy chain may slightly increase solubility in less polar solvents compared to unsubstituted analogs. |
Synthesis and Purification
The synthesis of N-(4-Aminophenyl)-4-(pentyloxy)benzamide can be achieved through a standard amidation reaction. The following protocol is a well-established method for the synthesis of N-arylbenzamides and is expected to be effective for the target compound.
Synthetic Workflow
Caption: Synthetic workflow for N-(4-Aminophenyl)-4-(pentyloxy)benzamide.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-(pentyloxy)benzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(pentyloxy)benzoic acid (1.0 eq).
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Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain crude 4-(pentyloxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4-Aminophenyl)-4-(pentyloxy)benzamide
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Dissolve p-phenylenediamine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 4-(pentyloxy)benzoyl chloride (1.0 eq) in DCM and add it dropwise to the cooled solution of p-phenylenediamine with vigorous stirring.
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Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the product with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Load this powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent.
Recrystallization
-
Solvent Selection: The choice of solvent is critical. For N-arylbenzamides, ethanol, methanol, or a mixture of ethyl acetate and hexane are often good choices.[6][7] The ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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~9.8-10.2 (s, 1H): Amide N-H proton.
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~7.8-8.0 (d, 2H): Aromatic protons ortho to the carbonyl group.
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~7.3-7.5 (d, 2H): Aromatic protons of the aminophenyl ring ortho to the amide linkage.
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~6.9-7.1 (d, 2H): Aromatic protons ortho to the pentyloxy group.
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~6.5-6.7 (d, 2H): Aromatic protons of the aminophenyl ring ortho to the amino group.
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~4.9-5.1 (s, 2H): Amino N-H₂ protons (broad singlet).
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~4.0 (t, 2H): -O-CH₂- protons of the pentyloxy group.
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~1.7 (m, 2H): -O-CH₂-CH₂- protons of the pentyloxy group.
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~1.3-1.4 (m, 4H): -CH₂-CH₂-CH₃ protons of the pentyloxy group.
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~0.9 (t, 3H): Terminal -CH₃ protons of the pentyloxy group.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
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~165-167: Amide carbonyl carbon.
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~160-162: Aromatic carbon attached to the pentyloxy group.
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~145-147: Aromatic carbon of the aminophenyl ring attached to the amino group.
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~130-132: Aromatic carbons ortho to the carbonyl group.
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~128-130: Quaternary aromatic carbon of the benzoyl ring.
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~125-127: Aromatic carbons of the aminophenyl ring ortho to the amide linkage.
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~120-122: Quaternary aromatic carbon of the aminophenyl ring.
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~114-116: Aromatic carbons ortho to the pentyloxy group.
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~113-115: Aromatic carbons of the aminophenyl ring ortho to the amino group.
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~68: -O-CH₂- carbon of the pentyloxy group.
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~28-29: -O-CH₂-CH₂- carbon of the pentyloxy group.
-
~22-23: -CH₂-CH₂-CH₃ carbons of the pentyloxy group.
-
~14: Terminal -CH₃ carbon of the pentyloxy group.
Infrared (IR) Spectroscopy
Predicted IR (KBr, cm⁻¹):
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3400-3200: N-H stretching vibrations (from both the amine and amide groups).
-
3000-3100: Aromatic C-H stretching.
-
2850-2960: Aliphatic C-H stretching (from the pentyloxy group).
-
~1640-1660: C=O stretching of the amide (Amide I band).
-
~1590-1610: Aromatic C=C stretching.
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~1520-1540: N-H bending of the amide (Amide II band).
-
~1250: C-O stretching of the ether.
-
~1200: C-N stretching.
Mass Spectrometry
Predicted Mass Spectrum (ESI+):
-
m/z [M+H]⁺: 299.17
-
m/z [M+Na]⁺: 321.15
Potential Applications in Drug Development
The N-arylbenzamide scaffold is a versatile platform for the development of targeted therapies. The structural features of N-(4-Aminophenyl)-4-(pentyloxy)benzamide suggest several potential avenues for its application in drug discovery.
Kinase Inhibitors
Numerous N-arylbenzamide derivatives have been reported as potent inhibitors of various kinases. For instance, derivatives have been developed as LRRK2 inhibitors for Parkinson's disease and as inhibitors of tyrosine kinases like EGFR.[1][8][9] The 4-aminophenyl group can serve as a key pharmacophore for interaction with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The pentyloxy tail can be optimized to occupy the hydrophobic back pocket of the ATP-binding site, potentially conferring selectivity and potency.
STAT3 Dimerization Inhibitors
The STAT3 signaling pathway is a critical driver of tumorigenesis, and its inhibition is a promising strategy for cancer therapy. N-arylbenzamides have been identified as inhibitors of STAT3 dimerization, a key step in its activation.[2][10] The structure of N-(4-Aminophenyl)-4-(pentyloxy)benzamide could be rationally modified to enhance its interaction with the SH2 domain of STAT3, thereby preventing its dimerization and downstream signaling.
Other Potential Therapeutic Areas
The broader class of benzamides has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern of N-(4-Aminophenyl)-4-(pentyloxy)benzamide warrants its investigation in these and other therapeutic areas.
Conclusion
N-(4-Aminophenyl)-4-(pentyloxy)benzamide is a promising, yet underexplored, molecule within the medicinally important class of N-arylbenzamides. This technical guide provides a comprehensive foundation for its synthesis, purification, and characterization. While experimental data for this specific compound is limited, the provided protocols and predicted properties, based on extensive data from analogous compounds, offer a robust starting point for researchers. The potential of this scaffold in the development of targeted therapies, particularly as kinase and STAT3 inhibitors, underscores the importance of further investigation into its biological activities. This guide is intended to facilitate and accelerate such research efforts, ultimately contributing to the advancement of novel therapeutics.
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